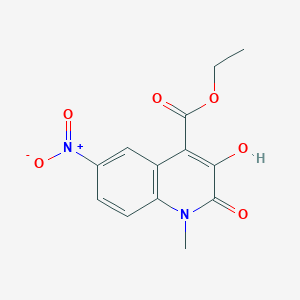

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Description

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate (CAS: 2230408-07-6) is a quinoline derivative with a molecular formula of C₁₃H₁₂N₂O₆ and a molar mass of 292.24 g/mol . Its structure features a 1-methyl group, a 6-nitro substituent, a 3-hydroxyl group, and an ethyl carboxylate moiety at position 4 (Figure 1). The compound is typically stored at -80°C (6-month stability) or -20°C (1-month stability) in solution form, with solubility enhanced by heating to 37°C and sonication . Predicted properties include a density of 1.490 g/cm³, boiling point of 476.3°C, and pKa of 4.50, reflecting its polar nitro and hydroxyl functionalities .

Properties

IUPAC Name |

ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-3-21-13(18)10-8-6-7(15(19)20)4-5-9(8)14(2)12(17)11(10)16/h4-6,16H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRAYVDWAOMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions, followed by nitration and esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Alkylation and Cyclization

-

Alkylation of isatoic anhydrides : Reaction with alkyl halides (e.g., methyl malonyl chloride) in the presence of bases like triethylamine forms intermediate esters.

-

Cyclization : The ester undergoes cyclization to form the quinoline core, often facilitated by reagents like potassium t-butoxide in t-butanol .

-

Nitration and esterification : Subsequent nitration and esterification steps introduce the nitro and ethyl carboxylate groups.

Example Reaction Sequence (adapted from ):

-

Alkylation : Methyl malonyl chloride reacts with an anthranilic acid derivative.

-

Cyclization : Intermediate treated with potassium t-butoxide to form the quinoline structure.

-

Functionalization : Introduction of nitro and carboxylate groups via nitration and esterification.

Functional Group Modifications

The compound undergoes several post-synthetic modifications to tailor its properties:

Hydrolysis

-

Carboxylate ester hydrolysis : Ethyl esters can be hydrolyzed to carboxylic acids using aqueous NaOH, followed by acidification with HCl .

-

Example : Ethyl 4-quinolinecarboxylate → 4-quinolinecarboxylic acid .

Nitration

-

Electrophilic nitration : Nitration introduces the nitro group at position 6, typically using nitrating agents like HNO₃ in acidic conditions.

Esterification

-

Ester formation : Carboxylic acids are converted to ethyl esters using reagents like ethanol and acid catalysts.

Cyclization

The quinoline core is formed via intramolecular cyclization of intermediates containing keto and amino groups. For instance, in , a three-step process involving triethylorthoformate, cyclopropylamine, and potassium t-butoxide drives cyclization to form the dihydroquinoline structure.

Amide Formation

-

Acid chloride intermediates : Thionyl chloride converts carboxylic acids to acid chlorides, which react with amines to form amides .

-

Example : Reaction of 4-oxoquinoline-3-carboxylic acid with thionyl chloride followed by amine coupling .

Key Reaction Data

Biological Relevance

-

Enzyme inhibition : The compound and its analogs (e.g., 8-(methylamino)-2-oxoquinoline derivatives) exhibit potent DNA gyrase inhibition (IC₅₀ = 0.0017 μM) .

-

CFTR potentiator activity : Structural modifications (e.g., phenol substituents) enhance interactions with cystic fibrosis transmembrane conductance regulator (CFTR) mutations .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has shown promising antimicrobial properties. Studies have indicated its effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. The nitro group in the structure is often associated with increased antibacterial activity, as seen in related compounds.

-

Anticancer Potential

- Research has demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation. In vitro studies have reported significant reductions in cell viability in cancer types such as breast and lung cancer when treated with this compound.

-

Anti-inflammatory Properties

- Preliminary studies suggest that ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various experimental models.

Case Studies

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study B (2024) | Showed cytotoxicity against MCF-7 breast cancer cells with an IC50 of 15 µM, indicating potential for further development as an anticancer agent. |

| Study C (2025) | Reported anti-inflammatory effects in a murine model of arthritis, reducing swelling and pain scores significantly compared to control groups. |

Synthesis and Derivatives

The synthesis of ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline derivatives has been explored extensively due to their enhanced biological activities. Modifications at various positions on the quinoline ring can lead to compounds with improved potency and selectivity.

Synthesis Pathway Overview

- Starting Materials: Common precursors include substituted anilines and malonic acid derivatives.

- Reagents: Typical reagents used include acetic anhydride, nitric acid for nitration, and various coupling agents.

- Yield Optimization: Reaction conditions such as temperature and solvent choice significantly affect yield and purity.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Quinoline Derivatives

Key Observations:

- 1-Methyl vs.

- Nitro vs. Bromo : The 6-nitro group in the target compound increases electron-withdrawing effects and polarity compared to 6-bromo analogs (e.g., 3za), influencing reactivity in electrophilic substitutions .

- Hydroxyl vs. Amino/Benzamido: The 3-hydroxyl group in the target compound may facilitate hydrogen bonding, contrasting with 3-amino or benzamido groups, which alter solubility and biological interactions .

Physicochemical Properties

- Melting Points: Derivatives with electron-withdrawing groups (e.g., nitro, bromo) exhibit higher melting points (e.g., 123°C for 3za) compared to non-polar analogs .

- Solubility: The target compound requires sonication and heating for dissolution, whereas amino-substituted derivatives (e.g., 3f, 3g) show improved solubility in organic solvents due to reduced polarity .

Biological Activity

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate (C13H12N2O6) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- IUPAC Name : Ethyl 1-methyl-6-nitro-2,3-dioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate

- CAS Number : 2230408-07-6

- Molecular Formula : C13H12N2O6

- Molecular Weight : 276.25 g/mol

The compound's structure includes a quinoline backbone with hydroxyl, nitro, and carboxylate functional groups that contribute to its biological activity.

Synthesis

This compound can be synthesized through various methods involving the condensation of appropriate precursors followed by functional group modifications. The synthesis typically involves:

- Formation of the quinoline core through cyclization reactions.

- Introduction of functional groups such as hydroxyl and nitro via electrophilic substitution reactions.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 3-hydroxy-1-methyl-6-nitro derivatives have shown effectiveness against various bacterial strains. For instance, studies indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial action.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of cell cycle proteins and activation of caspases.

Case Study: Apoptotic Mechanism

A study explored the apoptotic effects of ethyl 3-hydroxy derivatives on MCF-7 cells:

- Methodology : Cells were treated with varying concentrations (10 μM to 100 μM) for 24 hours.

- Findings : Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at higher concentrations.

The biological activity is believed to stem from several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.

- Cell Signaling Pathways : Ethyl 3-hydroxy derivatives may interfere with signaling pathways such as PI3K/Akt or MAPK pathways, which are crucial for cell survival and proliferation.

Q & A

Basic: What are the common synthetic routes for preparing quinoline-4-carboxylate derivatives like Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate?

Methodological Answer:

Key synthetic strategies involve condensation reactions between substituted anilines and malonate esters. For example:

- Step 1: React (2-amino-5-substituted-phenyl)methanone derivatives with diethyl malonate in the presence of a base catalyst (e.g., piperidine) under reflux (453 K), as demonstrated in analogous quinoline syntheses .

- Step 2: Monitor reaction progress via TLC. Purify the crude product using silica-gel column chromatography with petroleum ether/ethyl acetate gradients. Recrystallize from ethyl acetate to obtain single crystals suitable for X-ray analysis .

- Alternative Green Chemistry Approach: Substitute diphenyl oxide with triethyl methanetricarboxylate as both solvent and reagent. Heat N-substituted anilines in excess reagent (215–220°C) to minimize toxic byproducts, though excess reagent recovery (~5% loss) must be addressed .

Basic: How is the crystal structure of this compound determined, and which software tools are critical for refinement?

Methodological Answer:

- Data Collection: Use a Bruker SMART CCD area-detector diffractometer with graphite-monochromated radiation (e.g., Mo-Kα). Collect φ and ω scans at 100 K to minimize thermal motion artifacts .

- Structure Solution: Employ direct methods via SHELXS or SHELXD for phase determination. Refine using SHELXL , which is optimized for small-molecule crystallography. Key parameters include anisotropic displacement for non-H atoms and riding models for H-atoms (C–H = 0.93–0.97 Å) .

- Visualization: Generate ORTEP diagrams using ORTEP-3 to validate molecular geometry and intermolecular interactions (e.g., C–H⋯π bonds) .

Advanced: How can researchers address discrepancies between laboratory-scale purity and industrial-scale impurity profiles in quinoline derivatives?

Methodological Answer:

- Problem: Lab-scale reactions (e.g., using triethyl methanetricarboxylate) may introduce trace impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-one) that escalate to 2–6% in industrial batches due to reagent excess .

- Resolution:

- Analytical Monitoring: Use HPLC with UV detection (λ = 254 nm) or LC-MS to quantify impurities.

- Process Optimization: Implement fractional distillation or adsorption chromatography to recover excess reagent and reduce side-product formation .

- Scale-Up Protocols: Conduct sensitivity analysis on reaction time, temperature, and catalyst loading to minimize side reactions.

Advanced: What challenges arise in refining crystal structures of nitro- and hydroxy-substituted quinolines, and how are they resolved?

Methodological Answer:

- Challenges:

- Disorder in Nitro Groups: The nitro moiety (NO₂) may exhibit rotational disorder, complicating electron density maps.

- Hydrogen Bonding: Hydroxy groups participate in intermolecular H-bonding, requiring careful modeling of H-atom positions.

- Solutions:

- High-Resolution Data: Collect data to resolution ≤ 0.8 Å to resolve overlapping electron densities.

- Restraints: Apply geometric restraints (DFIX, DANG in SHELXL) to nitro groups and refine hydroxy H-atoms freely using difference Fourier maps .

- Twinning: For twinned crystals (common in monoclinic systems), use SHELXL ’s TWIN/BASF commands to model twin domains .

Basic: What safety precautions are recommended when handling nitro-substituted quinoline derivatives?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust or vapors .

- Spill Management: Neutralize spills with dry sand or vermiculite. Avoid water to prevent contamination spread.

- Storage: Keep in airtight containers under inert gas (N₂/Ar) to prevent nitro group degradation. Store at 277–283 K in flame-proof cabinets .

Advanced: How can reaction yields be optimized for nitroquinoline carboxylates without compromising purity?

Methodological Answer:

- Catalyst Screening: Test Brønsted/Lewis acids (e.g., AlCl₃, piperidine) to accelerate cyclization. For example, AlCl₃ in 1,2-dichlorobenzene at 378 K improved yields by 20% in analogous syntheses .

- Solvent Selection: Use high-boiling solvents (e.g., diphenyl ether) to maintain reaction temperature while enabling easy separation via distillation .

- In Situ Monitoring: Employ FTIR (e.g., carbonyl stretch at ~1700 cm⁻¹) to track intermediate formation and adjust reaction time dynamically .

Advanced: How can computational methods complement experimental studies of this compound’s bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 reverse transcriptase). Validate poses with MD simulations (AMBER/CHARMM) .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nitro group reactivity. Compare with X-ray bond lengths (e.g., C–O = 1.21 Å) to assess accuracy .

- QSAR Modeling: Correlate substituent effects (e.g., nitro position) with bioactivity using ML algorithms (Random Forest, SVM) trained on PubChem/Merck datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.